

## Crizotinib-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Crizotinib-d5 |           |
| Cat. No.:            | B10795807     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Crizotinib-d5**, the deuterated analog of the potent dual ALK and c-MET inhibitor, Crizotinib. This document details its molecular characteristics, applications in experimental setting, and the signaling pathways it modulates.

### **Core Molecular and Physical Properties**

**Crizotinib-d5** is a stable isotope-labeled version of Crizotinib, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Crizotinib in biological samples using mass spectrometry.[1][2] Its physical and chemical properties are summarized in the table below.

| Property          | Value                     | Reference       |
|-------------------|---------------------------|-----------------|
| Molecular Formula | C21H17D5Cl2FN5O           | [1][2][3][4][5] |
| Molecular Weight  | 455.37 g/mol              | [1][5]          |
| Appearance        | Light Tan Solid           | [1][2]          |
| Purity            | ≥95% by HPLC; ≥95% atom D | [1][2]          |
| Solubility        | Soluble in Chloroform     | [4]             |
| CAS Number        | 1395950-48-7              | [1][2]          |



## Pharmacokinetic Parameters of Crizotinib (Unlabeled)

The pharmacokinetic properties of Crizotinib have been extensively studied. The data presented below is for the unlabeled compound, as **Crizotinib-d5** is primarily used as an analytical standard and not for therapeutic purposes.

| Parameter                         | Value                                    |
|-----------------------------------|------------------------------------------|
| Bioavailability                   | 43% (range: 32%-66%)                     |
| Time to Peak Concentration (Tmax) | 4 to 6 hours                             |
| Volume of Distribution (Vss)      | 1772 L                                   |
| Plasma Protein Binding            | 91%                                      |
| Metabolism                        | Primarily hepatic, via CYP3A4 and CYP3A5 |
| Elimination Half-Life             | 42 hours                                 |
| Excretion                         | Feces (63%), Urine (22%)                 |

# Experimental Protocols: Quantification of Crizotinib using Crizotinib-d5

**Crizotinib-d5** is crucial for the accurate quantification of Crizotinib in pharmacokinetic and other research studies. Below is a typical experimental workflow for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental workflow for Crizotinib quantification.

A detailed protocol for the LC-MS/MS method is as follows:

- Sample Preparation:
  - To a 100 μL aliquot of plasma, add a known concentration of Crizotinib-d5 solution as the internal standard.



- Precipitate the plasma proteins by adding a solvent such as acetonitrile.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
- LC-MS/MS Analysis:
  - Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.
  - Chromatographically separate Crizotinib and Crizotinib-d5 from other plasma components.
  - Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The mass transitions for Crizotinib and Crizotinib-d5 are monitored.
- Data Analysis:
  - Calculate the peak area ratio of Crizotinib to Crizotinib-d5.
  - Determine the concentration of Crizotinib in the plasma sample by comparing the peak area ratio to a standard curve.

#### **Signaling Pathways Modulated by Crizotinib**

Crizotinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) and the mesenchymalepithelial transition factor (c-MET) receptor tyrosine kinases. By blocking the activity of these kinases, Crizotinib disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

#### **ALK Signaling Pathway Inhibition**

In certain cancers, a chromosomal rearrangement can lead to the formation of a fusion protein, such as EML4-ALK, which is constitutively active. Crizotinib inhibits the autophosphorylation of this fusion protein, thereby blocking downstream signaling cascades.





Click to download full resolution via product page

Inhibition of the EML4-ALK signaling pathway by Crizotinib.



### **c-MET Signaling Pathway Inhibition**

The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling pathways. Crizotinib inhibits this phosphorylation, thereby blocking these signaling events.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Quantification and pharmacokinetics of crizotinib in rats by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique | Semantic Scholar [semanticscholar.org]
- 5. madridge.org [madridge.org]
- To cite this document: BenchChem. [Crizotinib-d5: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10795807#crizotinib-d5-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com